4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNRINBBCUJGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 4-fluoro-3-methylaniline and carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms 4-fluoro-3-methyl-1,3-benzothiazole.
Introduction of the Benzamide Group: The benzothiazole derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the benzothiazole ring, the compound can participate in electrophilic substitution reactions, particularly at the C-2 position.
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Electrophilic Substitution: Substituted benzothiazole derivatives.
Nucleophilic Substitution: Compounds with nucleophiles replacing the fluorine atoms.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylaniline: A related compound with a similar structure but lacking the benzamide group.
3-fluoro-4-methylaniline: Another similar compound with a different substitution pattern on the benzene ring.
N-methylbenzamide: A benzamide derivative with a different substituent pattern.
Uniqueness
4-fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of both fluorine atoms and the benzothiazole core This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Biological Activity
4-Fluoro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound, with the molecular formula . It features a benzothiazole core that contributes to its biological activity.
Synthesis Methodology
The synthesis typically involves:
- Formation of the Benzothiazole Core : The core is synthesized from 2-aminothiophenol and an appropriate aldehyde or ketone.
- Fluorination : Electrophilic fluorinating agents are used to introduce fluorine atoms.
- Amidation : The final step involves reacting the fluorinated benzothiazole with a suitable benzoyl chloride under basic conditions.
Anticancer Potential
Recent studies indicate that this compound may act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. In vitro assays revealed IC50 values indicating significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | HDAC inhibition |
| MCF7 | 5.00 | Cell cycle arrest |
| A549 | 3.50 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its cholinesterase inhibitory activity , which is crucial in treating conditions like Alzheimer's disease. In a study comparing derivatives of 4-fluorobenzoic acid, compounds similar to this one exhibited promising inhibition profiles against acetylcholinesterase.
The proposed mechanism involves binding to the active sites of target enzymes or receptors, effectively blocking their activity. This interaction leads to altered cellular responses that can inhibit tumor growth or enhance apoptosis in cancer cells.
Study on Anticancer Activity
A significant study demonstrated that the compound exhibited strong antitumor activity in xenograft models. The results indicated a tumor growth inhibition rate of approximately 48%, comparable to established chemotherapeutic agents.
Cholinesterase Inhibition Research
In another investigation focused on cholinesterase inhibitors, derivatives related to this compound were synthesized and tested. The most active derivatives showed IC50 values comparable to tacrine, a known cholinesterase inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
